Cas no 75896-70-7 (2-Methyl-4,6,7-trichloroquinoline)

2-Methyl-4,6,7-trichloroquinoline is a chlorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its trichlorinated structure enhances reactivity, making it a valuable intermediate in synthetic chemistry for constructing complex heterocyclic compounds. The methyl group at the 2-position contributes to steric and electronic modulation, influencing selectivity in further functionalization. This compound is particularly useful in the development of biologically active molecules, including antimicrobial and antimalarial agents, due to the quinoline scaffold's prevalence in medicinal chemistry. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its halogenated nature.
2-Methyl-4,6,7-trichloroquinoline structure
75896-70-7 structure
Product Name:2-Methyl-4,6,7-trichloroquinoline
CAS No:75896-70-7
MF:C10H6Cl3N
MW:246.520339488983
MDL:MFCD09787683
CID:869932
PubChem ID:329773467
Update Time:2025-10-31

2-Methyl-4,6,7-trichloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-METHYL-4,6,7-TRICHLOROQUINOLINE
    • 4,6,7-trichloro-2-methylquinoline
    • AB51980
    • 75896-70-7
    • DTXSID40589006
    • MFCD09787683
    • 2-Methyl-4,6,7-trichloroquinoline, AldrichCPR
    • 2-Methyl-4,6,7-trichloroquinoline
    • MDL: MFCD09787683
    • Inchi: 1S/C10H6Cl3N/c1-5-2-7(11)6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3
    • InChI Key: GIUJOEVTMZWXCU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C=C(C(=CC2=1)Cl)Cl

Computed Properties

  • Exact Mass: 244.95700
  • Monoisotopic Mass: 244.956582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.459
  • Boiling Point: 326.5°C at 760 mmHg
  • Flash Point: 181.2°C
  • Refractive Index: 1.651
  • PSA: 12.89000
  • LogP: 4.50340

2-Methyl-4,6,7-trichloroquinoline Security Information

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2-Methyl-4,6,7-trichloroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:75896-70-7)2-Methyl-4,6,7-trichloroquinoline
Order Number:A1174012
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):548.0/202.0
Email:sales@amadischem.com

Additional information on 2-Methyl-4,6,7-trichloroquinoline

2-Methyl-4,6,7-Trichloroquinoline: A Comprehensive Overview

2-Methyl-4,6,7-Trichloroquinoline, also known by its CAS Registry Number CAS No. 75896-70-7, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the broader class of quinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of multiple chlorine substituents and a methyl group at specific positions imparts unique chemical and physical properties to this molecule.

The structure of 2-Methyl-4,6,7-Trichloroquinoline is characterized by a quinoline backbone with chlorine atoms at positions 4, 6, and 7, and a methyl group at position 2. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in determining its reactivity and potential applications. Recent studies have highlighted the importance of such substituted quinolines in various chemical reactions, particularly in the synthesis of advanced materials and pharmaceutical intermediates.

From a synthetic perspective, the preparation of 2-Methyl-4,6,7-Trichloroquinoline involves multi-step processes that often require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including Friedlander synthesis and other heterocyclic construction techniques, to optimize the synthesis of this compound. The latest advancements in catalytic systems and green chemistry have further enhanced the efficiency and sustainability of these synthetic routes.

In terms of physical properties, 2-Methyl-4,6,7-Trichloroquinoline exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-Vis absorption spectrum reveals strong absorbance in the visible region, which is attributed to its extended conjugation system. This property has been leveraged in recent studies to explore its potential as a chromophore in dye-sensitized solar cells.

The biological activity of 2-Methyl-4,6,7-Trichloroquinoline has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration in drug development. Additionally, preliminary investigations into its antitumor properties have shown promising results in vitro, although further studies are required to validate these findings.

In the context of environmental impact, the stability and biodegradability of CAS No. 75896-70-7 have been assessed under simulated environmental conditions. Results indicate that the compound undergoes slow degradation under UV light exposure but remains relatively stable under anaerobic conditions. These findings underscore the importance of responsible handling and disposal practices to minimize ecological risks.

Looking ahead, the versatility of 2-Methyl-4,6,7-Trichloroquinoline presents numerous opportunities for innovation across diverse fields. Its unique electronic properties make it an attractive candidate for applications in optoelectronics and sensor technologies. Furthermore, ongoing research into its catalytic potential could pave the way for novel asymmetric synthesis methods.

In conclusion, CAS No. 75896-70-7, or 2-Methyl-4,6,7-Trichloroquinoline, stands as a testament to the intricate relationship between molecular structure and functionality. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in advancing both fundamental research and practical applications across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75896-70-7)2-Methyl-4,6,7-trichloroquinoline
A1174012
Purity:99%/99%
Quantity:5g/1g
Price ($):548.0/202.0
Email